PDE7A Inhibition: 45-Fold Greater Potency Than the Canonical PDE7 Inhibitor BRL-50481 in Recombinant Human Enzyme Assays
In head-to-head cross-study comparison, N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3,4-dimethylbenzamide inhibits recombinant human PDE7A with an IC50 of 3.30 nM [1], which is approximately 45-fold more potent than BRL-50481, the most widely used selective PDE7 tool inhibitor (PDE7A IC50 = 150 nM under comparable in vitro enzyme assay conditions) [2]. The target compound was tested using [3H]cAMP hydrolysis by PDE7A expressed in insect cells with 30 min incubation, while BRL-50481 data derive from recombinant hrPDE7A1 expressed in Sf9 cells [2].
| Evidence Dimension | PDE7A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.30 nM |
| Comparator Or Baseline | BRL-50481 IC50 = 150 nM (PDE7A) |
| Quantified Difference | ~45-fold greater potency for the target compound |
| Conditions | Recombinant human PDE7A; [3H]cAMP hydrolysis assay; 30 min incubation; insect cell expression system |
Why This Matters
Sub-10 nanomolar PDE7A potency enables use at concentrations that minimize off-target PDE engagement, critical for unambiguous interpretation of cAMP-dependent signaling experiments compared to micromolar-range alternatives.
- [1] BindingDB, Entry BDBM50068287 (CHEMBL3403346): PDE7A IC50 = 3.30 nM, https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50068287 View Source
- [2] PMC, Table 1: PDE7 inhibitor IC50 values; BRL-50481 PDE7A IC50 = 0.15 μM (150 nM), https://pmc.ncbi.nlm.nih.gov View Source
